(3S,6R)-6-Ethoxycarbonyl-3-(p-hydroxybenzyl)piperazin-2-one and (3S)-1-(Ethoxycarbonylmethyl)-3-(p-hydroxybenzyl)piperazin-2-one
Compound Description: These compounds, alongside their enantiomers, were synthesized as chiral piperazin-2-ones, serving as model peptidomimetics. [] The study focused on their enantiospecific synthesis, particularly highlighting the regiospecific protonation involved in generating the chiral center of (3S,6R)-6-ethoxycarbonyl-3-(p-hydroxybenzyl)piperazin-2-one. []
Compound Description: BMS-354825 is a potent dual Src/Abl kinase inhibitor with promising antitumor activity in preclinical assays. [] It demonstrated complete tumor regression with low toxicity in a K562 xenograft model for chronic myelogenous leukemia (CML). []
Isoindol-1-one Analogues of p-MPPI
Compound Description: These specific isoindol-1-one analogues of p-MPPI exhibited high in vitro binding affinity for 5-HT1A receptors, with Ki values in the nanomolar range. []
Compound Description: This series of compounds was developed to investigate the impact of modifying the 2-pyridylphenyl moiety and the butylamide linking chain of PG01037 on its binding affinity, selectivity, lipophilicity, and function. []
Compound Description: Developed as part of a series of over 30 novel analogues based on the lead structure of NGB 2904, compound 29 aimed to reduce lipophilicity while optimizing D3 receptor binding affinity and D2/D3 selectivity. [] It demonstrated high affinity and selectivity for dopamine D3 receptors and acted as a potent antagonist at the D3 receptor. []
Compound Description: NGB 2904 served as a lead structure in developing highly selective dopamine D3 receptor antagonists. [] Despite its potency and selectivity, its high lipophilicity prompted further structural modifications. []
Compound Description: This series of compounds was synthesized and evaluated for their potential as α1-adrenoceptor antagonists and antihypertensive agents. [] Many of these derivatives demonstrated high binding affinity for α1-adrenoceptors and selective antagonism of norepinephrine's vasoconstrictor effects. []
Doxazosin (Compound 1)
Compound Description: Selected for further evaluation based on its favorable in vitro and in vivo profile, doxazosin emerged from a series of 4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1 -yl]-6, 7-dimethoxyquinazoline derivatives. [] It exhibited high affinity and selectivity for α1-adrenoceptors and displayed promising antihypertensive activity in preclinical studies, ultimately advancing to Phase III clinical trials. []
Compound Description: This series of compounds was designed and evaluated as allosteric enhancers of the A1 adenosine receptor. [] The nature of the substituents on the phenyl ring attached to the piperazine significantly influenced their allosteric enhancer activity. []
Compound Description: These two specific compounds emerged as the most potent allosteric enhancers of the A1 adenosine receptor within their series. [] They exhibited significant activity in both binding and functional assays. []
Compound Description: Compound 10 was designed as a potential high-affinity agonist positron emission tomography (PET) ligand for the 5-HT1A receptor. [] It demonstrated agonistic activity at the 5-HT1A receptor in functional assays. [] PET studies in baboons showed specific binding in brain regions rich in 5-HT1A receptors, further supporting its potential as a PET tracer. []
Compound Description: This compound served as the precursor for synthesizing the radiolabeled PET ligand [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin- 1-yl]butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione (compound 10). []
Compound Description: This series of benzimidazole derivatives was synthesized and screened for anthelmintic activity. [] Compounds 31, 34, and 36 exhibited significant activity against various helminth species, highlighting their potential as antiparasitic agents. []
Compound Description: These specific compounds exhibited potent anthelmintic activity against Hymenolepis nana and Litomosoides carinii, highlighting their potential as broad-spectrum antiparasitic agents. []
Compound Description: Identified through a cell-based screening assay, compound 9b demonstrated inhibitory activity against histone deacetylase 1 (HDAC1). [] This finding led to further exploration of structural analogs to understand and improve HDAC inhibitory activity. []
Compound Description: This series of compounds represents a class of novel histone deacetylase 6 (HDAC6) inhibitors with demonstrated antiproliferative activity. [] They exhibited selective inhibition of HDAC6 over HDAC1 and selectively inhibited the growth of lung cancer cells compared to normal cells, suggesting potential applications in cancer therapy. []
Compound Description: These two novel imidazopurine-2,4-dione derivatives were investigated for their potential as 5-HT1A receptor partial agonists with antidepressant-like properties. [] Despite their structural similarity, they exhibited distinct functional, pharmacological, pharmacokinetic, and side effect profiles. []
Compound Description: This series of thirteen compounds was synthesized to evaluate their potential as anticonvulsant agents. [] Some derivatives demonstrated promising anticonvulsant activity in various animal models without significant neurological deficits. []
Compound Description: Among the series of 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, compound 3i exhibited the most promising activity in the subcutaneous Metrazol (scMet) seizure model, indicating its potential as an anticonvulsant agent. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.